molecular formula C8H5IO4 B1295869 3-Iodophthalic acid CAS No. 6937-34-4

3-Iodophthalic acid

Cat. No. B1295869
CAS RN: 6937-34-4
M. Wt: 292.03 g/mol
InChI Key: HNPVERUJGFNNRV-UHFFFAOYSA-N
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Description

3-Iodophthalic acid is an organic compound with the molecular formula C8H5IO4 . It has an average mass of 292.027 Da and a monoisotopic mass of 291.923248 Da .


Synthesis Analysis

A paper published in Nature Communications mentioned a synthesis pathway for 3-Iodophthalic acid. The synthesis was based on the nucleophilic addition of lithium dicarboxybenzenide to the corresponding xanthone. This approach drastically reduces the number of synthesis steps, expands the achievable structural diversity, increases overall yields, and permits gram-scale synthesis of the dyes .


Molecular Structure Analysis

The crystal structure of 3-Iodophthalic acid was analyzed in a study . The study revealed that the compound crystalizes in P1̄. Two hydrogen bonds: the end-to-end model of O—H⋯O to generate one-dimensional chains and the head to head model of O—H⋯O to generate 8-membered ring, which are linked to construct strands along the [100] .


Physical And Chemical Properties Analysis

3-Iodophthalic acid has a density of 2.1±0.1 g/cm3, a boiling point of 426.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.8±3.0 kJ/mol and a flash point of 211.6±27.3 °C . The compound has an index of refraction of 1.704 and a molar refractivity of 53.0±0.3 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Crystallography

  • Summary of the Application: 3-Iodophthalic acid is used in the study of crystal structures. Its crystal structure has been analyzed and reported in scientific literature .
  • Methods of Application or Experimental Procedures: The compound was crystallized as follows: solid 3-iodophthalic acid (2.92 g, 0.01 mol) was added in 10 mL THF solution in a beaker with stirring for 15 min, filtered and let evaporate. Colorless crystals were obtained after one day .
  • Results or Outcomes: The crystal structure of 3-iodophthalic acid was determined. The molecular structure is shown in the figure. The title compound, 3-iodophthalic acid, with its molecule formula of C8H5IO4, crystalizes in P1̄. Two hydrogen bonds: the end-to-end model of O—H⋯O to generate one-dimensional chains and the head to head model of O—H⋯O to generate 8-membered ring, which are linked to construct strands along the [100] .

Safety And Hazards

3-Iodophthalic acid may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation causes respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

3-iodophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPVERUJGFNNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285629
Record name 3-iodophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodophthalic acid

CAS RN

6937-34-4
Record name 6937-34-4
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Record name 3-iodophthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodophthalic acid
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Synthesis routes and methods

Procedure details

3-Aminophthalic acid (5.00 g, 27.6 mmol) was dissolved in 8.4 mol/L hydrochloric acid (60 mL), and the solution was added with an aqueous solution (10 mL) of sodium nitrate (2.0 g, 29 mmol) by drops under ice-cooling for 20 minutes, followed by stirring at the same temperature for 3 hours. Then, an aqueous solution (10 mL), in which potassium iodide (6.9 g, 41 mmol) and urea (291 mg) were dissolved, is added by drops to the mixture, followed by stirring at room temperature for 20 hours. The reaction mixture was added with 10% aqueous sodium thiosulfate solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was washed with chloroform to obtain 3-iodophthalic acid (5.0 g, yield 62%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Quantity
291 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
D TWISS, RV Heinzelmann - The Journal of Organic Chemistry, 1950 - ACS Publications
Triiodophthalic anhydride was also included in the investigation. Of the two possible isomers only the 3, 4, 6-triiodo derivative (IV) is known (1). It proved to be difficult to obtain a …
Number of citations: 22 pubs.acs.org
CJ Du, ZD Wang, DF Zhu, YL Zhu… - … für Kristallographie-New …, 2019 - degruyter.com
… The crystal structures of 3-iodophthalic acid derivatives are rare and to the best of our knowledge, only three crystal structures of 3-iodophthalic acid analogues have been reported …
Number of citations: 1 www.degruyter.com
JH Ackerman, V Akullian, C Moore… - Journal of Medicinal …, 1966 - ACS Publications
… The mixed esters of 3-iodophthalic acid were prepared from 3-iodophthalic anhydride. When … esters of 3iodophthalic acid,4 it is presumed that the isolated products were the 2-esters. …
Number of citations: 5 pubs.acs.org
NG Palaskar, DV Jahagirdar, DD Khanolkar - Journal of Inorganic and …, 1976 - Elsevier
… The points corresponding to the complexes of 3-iodophthalic acid and 3:6-dichlorophthalic … one corresponding to the 3-iodophthalic acid complex 0.45 log unit below the straight line. …
Number of citations: 5 www.sciencedirect.com
JC Touchstone, JR Grunwell, WH Elliott… - Journal of Medicinal …, 1966 - ACS Publications
… The mixed esters of 3-iodophthalic acid were prepared from 3-iodophthalic anhydride. When … esters of 3iodophthalic acid,4 it is presumed that the isolated products were the 2-esters. …
Number of citations: 3 pubs.acs.org
JP Blakely - 2023 - dspace.wlu.edu
… The 3-iodophthalic acid is prepared by diazotization of 3-a.minophthalic acid in dilute sulphuric acid, forming the diazonium hydrosulphate, which is warmed with hydroiodic acid to yield …
Number of citations: 0 dspace.wlu.edu
AP Thottumkara, TK Vinod - Tetrahedron letters, 2002 - Elsevier
… Saponification followed by acidification of 7 yielded 3-iodophthalic acid (8) in 93% yield. Oxidation of 8 to the water-soluble mIBX, 3, was carried out using KBrO 3 6a (Scheme 1). The 70…
Number of citations: 131 www.sciencedirect.com
G Ding, X Zhang - Environmental science & technology, 2009 - ACS Publications
… iodoacetic acid (TCI America), 3,5-diiodosalicylic acid, 3,5-diiodo-l-tyrosine and 2,4,6-triiodophenol (ChemService), and (E)-3-(5-iodo-2-furyl)prop-2-enoic acid and 3-iodophthalic acid (…
Number of citations: 122 pubs.acs.org
ML Feng, YF Li, HJ Zhu, L Zhao, BB Xi… - Journal of agricultural …, 2010 - ACS Publications
… The precipitate was attributed to 3-iodophthalic acid arising from the presence of traces of water. In the presence of methylsulfonyl chloride, compounds 2I−2III first generated …
Number of citations: 41 pubs.acs.org
FF Blicke, FD Smith - Journal of the American Chemical Society, 1929 - ACS Publications
… 4-chloro-, 4-bromo-, 4-iodo- and the 3-iodophthalic acid. After a considerable number of attempts had been made to obtain these acids from the corresponding aminophthalic acids and …
Number of citations: 11 pubs.acs.org

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